molecular formula C19H20 B14113372 2-(Hept-1-yn-1-yl)-1,1'-biphenyl

2-(Hept-1-yn-1-yl)-1,1'-biphenyl

Cat. No.: B14113372
M. Wt: 248.4 g/mol
InChI Key: DQTCXEUYCXPHNN-UHFFFAOYSA-N
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Description

2-(Hept-1-yn-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of a heptynyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl typically involves the coupling of a heptynyl group with a biphenyl moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Hept-1-yn-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or aminated biphenyl derivatives.

Scientific Research Applications

2-(Hept-1-yn-1-yl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(Hept-1-yn-1-yl)thiophene: Similar structure with a thiophene ring instead of a biphenyl moiety.

    1-(Hept-1-yn-1-yl)naphthalene: Contains a naphthalene ring instead of biphenyl.

Uniqueness

2-(Hept-1-yn-1-yl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to similar compounds. The biphenyl moiety provides rigidity and planarity, which can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

1-hept-1-ynyl-2-phenylbenzene

InChI

InChI=1S/C19H20/c1-2-3-4-5-7-12-18-15-10-11-16-19(18)17-13-8-6-9-14-17/h6,8-11,13-16H,2-5H2,1H3

InChI Key

DQTCXEUYCXPHNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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